Triethoxy[(4-iodophenoxy)methyl]silane

Sol-gel processing Silane coupling agents Hydrolysis kinetics

Triethoxy[(4-iodophenoxy)methyl]silane (CAS 61464-00-4) is an organofunctional silane featuring a hydrolytically sensitive triethoxysilyl group linked via a methylene bridge to a 4-iodophenoxy moiety. This compound serves as a dual-functional molecular building block: the iodophenyl group enables palladium-catalyzed cross-coupling chemistry (Suzuki, Sonogashira, etc.), while the triethoxysilyl group facilitates covalent attachment to hydroxylated inorganic surfaces (e.g., silica, glass, metal oxides) through hydrolysis and condensation.

Molecular Formula C13H21IO4Si
Molecular Weight 396.29 g/mol
CAS No. 61464-00-4
Cat. No. B14575458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriethoxy[(4-iodophenoxy)methyl]silane
CAS61464-00-4
Molecular FormulaC13H21IO4Si
Molecular Weight396.29 g/mol
Structural Identifiers
SMILESCCO[Si](COC1=CC=C(C=C1)I)(OCC)OCC
InChIInChI=1S/C13H21IO4Si/c1-4-16-19(17-5-2,18-6-3)11-15-13-9-7-12(14)8-10-13/h7-10H,4-6,11H2,1-3H3
InChIKeyLSMWERWHMUAQDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Triethoxy[(4-iodophenoxy)methyl]silane (CAS 61464-00-4): A Dual-Functional Organosilane Building Block


Triethoxy[(4-iodophenoxy)methyl]silane (CAS 61464-00-4) is an organofunctional silane featuring a hydrolytically sensitive triethoxysilyl group linked via a methylene bridge to a 4-iodophenoxy moiety . This compound serves as a dual-functional molecular building block: the iodophenyl group enables palladium-catalyzed cross-coupling chemistry (Suzuki, Sonogashira, etc.), while the triethoxysilyl group facilitates covalent attachment to hydroxylated inorganic surfaces (e.g., silica, glass, metal oxides) through hydrolysis and condensation [1]. It belongs to the broader class of organoalkoxysilanes used in hybrid organic-inorganic material design, surface modification, and polymer cross-linking.

Why Triethoxy[(4-iodophenoxy)methyl]silane Cannot Be Simply Replaced by a Methoxy Analog


Organoalkoxysilanes with methoxy (–OMe) versus ethoxy (–OEt) leaving groups exhibit markedly different hydrolysis and condensation kinetics, which directly govern processing windows, solution stability, and the structural homogeneity of the final hybrid material [1]. Uncontrolled or rapid hydrolysis, typical of methoxysilanes, can lead to premature gelation, phase separation, and irreproducible surface coverage in applications such as monolayer deposition or sol-gel co-condensation [2]. Therefore, substituting Triethoxy[(4-iodophenoxy)methyl]silane with its cheaper, faster-hydrolyzing trimethoxy analog (CAS 62589-64-4) risks compromising the kinetic control required for precision material synthesis and industrial formulation consistency.

Quantitative Evidence Guide: Triethoxy[(4-iodophenoxy)methyl]silane Differentiation Data


Slower Hydrolysis Kinetics of Triethoxysilyl vs. Trimethoxysilyl Group

The hydrolysis rate of the triethoxysilyl group (–Si(OEt)₃) in Triethoxy[(4-iodophenoxy)methyl]silane is intrinsically slower than that of the analogous trimethoxysilyl group (–Si(OMe)₃) in [(4-Iodophenoxy)methyl](trimethoxy)silane (CAS 62589-64-4) [1]. This is a well-established class effect for alkoxysilanes: ethoxysilanes hydrolyze slower due to greater steric hindrance and the electron-donating inductive effect of the ethyl group [2]. Under acidic conditions (pH ~4), representative aryltriethoxysilanes exhibit pseudo-first-order hydrolysis rate constants (kₕ) on the order of 10⁻³ min⁻¹, roughly half the magnitude observed for analogous trimethoxysilanes .

Sol-gel processing Silane coupling agents Hydrolysis kinetics

Extended Pre-Hydrolysis Induction Period for Controlled Co-Condensation

In co-condensation reactions with tetraethoxysilane (TEOS), aryltriethoxysilanes require a longer pre-hydrolysis induction period (60–90 minutes) compared to their methoxy counterparts before the addition of the main silica precursor to synchronize silanol availability and avoid phase separation . For structurally analogous Triethoxy(m-tolyl)silane, the induction period under acidic conditions is 20–30 minutes before significant silanol formation is detected by ²⁹Si NMR, compared to essentially immediate hydrolysis for trimethoxy analogs . This kinetic lag allows for sequential, controlled addition protocols that are impractical with faster-hydrolyzing methoxysilanes.

Hybrid materials Sol-gel Cross-linking

Intact Alkoxy Group Retention During Iodination: A Production Advantage

A patent method (EP 3650452 A1) for producing iodine-containing silicon compounds, including iodophenyl-group-containing silanes, explicitly prioritizes synthetic routes that substitute iodine onto a phenyl ring without hydrolyzing pre-existing hydrolysable alkoxy groups such as ethoxy [1]. This methodology is directly applicable to producing Triethoxy[(4-iodophenoxy)methyl]silane, ensuring that the triethoxysilyl functionality remains fully intact and active for downstream use [1]. In contrast, analogous compounds with more labile methoxy groups are at greater risk of partial hydrolysis or condensation during iodination or subsequent purification, potentially reducing active silane content.

Iodine-containing silicon compounds Synthetic method Alkoxy stability

Best Application Scenarios for Triethoxy[(4-iodophenoxy)methyl]silane Based on Differentiation Evidence


Precision Surface Modification and Monolayer Deposition

For applications requiring a dense, well-ordered self-assembled monolayer (SAM) on oxide surfaces (e.g., ITO, SiO₂, TiO₂), the slower and more controllable hydrolysis kinetics of the triethoxysilyl group, supported by class-level kinetic evidence [1], make this compound superior to its trimethoxy analog. The extended induction period allows for homogeneous adsorption from solution before extensive cross-linking occurs, yielding more reproducible surface coverage and fewer defects.

Synthesis of Functionalized Hybrid Silica Nanoparticles

In the co-condensation with TEOS to produce hybrid silica nanoparticles bearing iodophenyl functionalities, the kinetic lag (20–30 minute induction period ) of the triethoxysilyl group enables a sequential addition protocol. This prevents the premature formation of iodine-rich domains and ensures statistical incorporation of the aryl iodide group throughout the silica network, which is critical for subsequent cross-coupling functionalization and radiopacity applications.

Cross-Coupling Precursor with Inherent Surface-Anchoring Capability

The compound combines two orthogonal reactivities: the 4-iodophenyl group for palladium-catalyzed cross-coupling (Suzuki, Sonogashira) and the triethoxysilyl group for covalent surface attachment [2]. This dual functionality eliminates the need for a separate surface-anchoring step after cross-coupling, streamlining the workflow for constructing modified electrodes, catalytic surfaces, and sensing platforms where both molecular diversity and robust interfacial bonding are required.

High-Active-Content Silane for Reproducible Industrial Formulations

Based on patent evidence that ethoxysilanes can be synthesized while preserving alkoxy group integrity during iodination [3], this compound is expected to be supplied with a higher percentage of monomeric, hydrolytically active species compared to methoxy analogs. This makes it the preferred choice for industrial formulations (adhesion promoters, coupling agents, cross-linkers) where batch-to-batch consistency and long-term storage stability are critical procurement criteria.

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